![molecular formula C41H29BrN2O7 B415246 4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415246.png)
4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5210~2,6~]dec-8-ene-3,5,10-trione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione typically involves multiple steps, starting from simpler aromatic compounds. The process often includes nitration, bromination, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-nitroaniline
- 2-Bromo-4-nitroacetophenone
- 4-Bromoacetanilide
Uniqueness
Compared to similar compounds, 4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has a more complex structure, which may contribute to its unique chemical and biological properties. Its multiple aromatic rings and functional groups provide a versatile platform for various chemical modifications and applications.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and potential applications. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for exploring its full potential in various fields.
Eigenschaften
Molekularformel |
C41H29BrN2O7 |
|---|---|
Molekulargewicht |
741.6g/mol |
IUPAC-Name |
4-(4-bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C41H29BrN2O7/c1-50-29-18-13-24(14-19-29)33-34(25-15-20-30(51-2)21-16-25)41(27-11-7-4-8-12-27)36-35(40(33,39(41)47)26-9-5-3-6-10-26)37(45)43(38(36)46)31-22-17-28(42)23-32(31)44(48)49/h3-23,35-36H,1-2H3 |
InChI-Schlüssel |
NEGYDRVBLVYRCR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=C(C=C(C=C6)Br)[N+](=O)[O-])C7=CC=CC=C7)C8=CC=C(C=C8)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=C(C=C(C=C6)Br)[N+](=O)[O-])C7=CC=CC=C7)C8=CC=C(C=C8)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415163.png)
![2-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415165.png)
![2-(4-Diethylamino-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one](/img/structure/B415166.png)
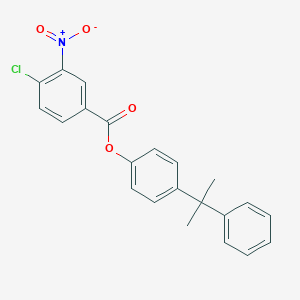
![1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B415172.png)
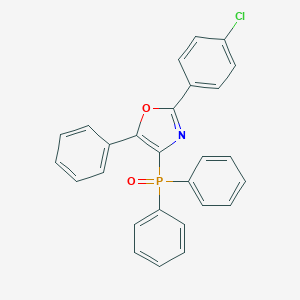
![Ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-[4-(diethylamino)phenyl]acrylate](/img/structure/B415175.png)

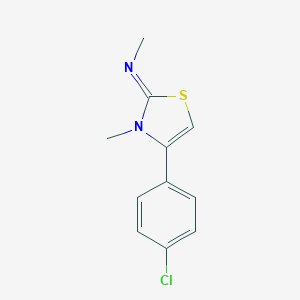
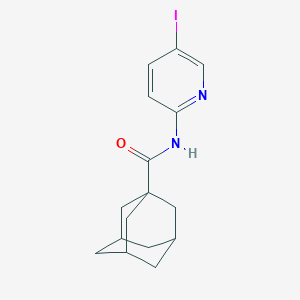

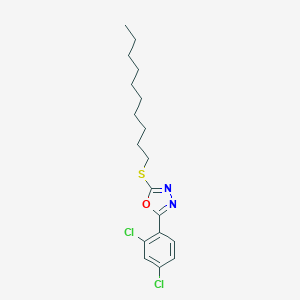
![2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B415186.png)
![17-(4-Fluorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B415187.png)
